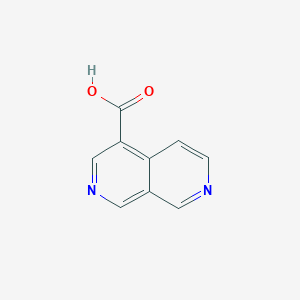

2,7-Naphthyridine-4-carboxylic acid

Description

BenchChem offers high-quality 2,7-Naphthyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Naphthyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-naphthyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFQAGRMXWVKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=CC(=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 2,7-Naphthyridine-4-carboxylic Acid from Pyridine Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and antimicrobial properties.[1] This technical guide provides an in-depth exploration of a key synthetic route to 2,7-naphthyridine-4-carboxylic acid, a versatile building block for drug discovery, starting from readily available pyridine derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of a scientifically robust synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and data presentation.

Introduction: The Significance of the 2,7-Naphthyridine Core

The 2,7-naphthyridine framework, an isomeric form of pyridopyridine, has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique scaffold for the design of molecules with specific binding properties to biological targets.[1] The incorporation of a carboxylic acid moiety at the 4-position further enhances its utility, offering a handle for further derivatization and interaction with biological receptors. This guide will focus on a practical and efficient synthesis of this key intermediate from pyridine-based starting materials.

Strategic Approach: The Friedländer Annulation

The construction of the 2,7-naphthyridine ring system from pyridine precursors is most commonly achieved through cyclocondensation or intramolecular cyclization reactions.[1] Among these, the Friedländer annulation stands out as a powerful and versatile method for the synthesis of quinolines and their aza-analogs, including naphthyridines.[2] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.

Our strategy for the synthesis of 2,7-naphthyridine-4-carboxylic acid will employ a modified Friedländer reaction, utilizing a readily accessible aminopyridine aldehyde and a C3-synthon bearing a carboxylate group.

Proposed Synthetic Pathway

The proposed synthesis of 2,7-naphthyridine-4-carboxylic acid is a two-step process starting from 3-amino-4-formylpyridine. The first step is a Friedländer annulation with a suitable active methylene compound to form the corresponding ethyl 2,7-naphthyridine-4-carboxylate. The second step involves the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,7-naphthyridine-4-carboxylate

This procedure details the base-catalyzed Friedländer annulation of 3-amino-4-formylpyridine with ethyl pyruvate.

Materials:

-

3-Amino-4-formylpyridine

-

Ethyl pyruvate

-

Piperidine (catalyst)

-

Anhydrous Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of 3-amino-4-formylpyridine (1.0 eq) in anhydrous ethanol, add ethyl pyruvate (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Expected Outcome:

The product, ethyl 2,7-naphthyridine-4-carboxylate, is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Step 2: Synthesis of 2,7-Naphthyridine-4-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl 2,7-naphthyridine-4-carboxylate

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

pH paper or pH meter

-

Standard laboratory glassware for filtration and drying

Procedure:

-

Suspend ethyl 2,7-naphthyridine-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. The product will precipitate as a solid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Outcome:

2,7-Naphthyridine-4-carboxylic acid is expected to be a solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the carboxylic acid can be further confirmed by IR spectroscopy (broad O-H stretch).

Mechanistic Insights: The Friedländer Annulation

The Friedländer synthesis can proceed through two primary mechanistic pathways. The exact pathway can be influenced by the reaction conditions and the nature of the reactants.

In both pathways, the initial step involves the activation of the reactants, followed by a series of condensation, cyclization, and dehydration (aromatization) steps to furnish the final naphthyridine ring system. The base catalyst, in this case, piperidine, plays a crucial role in promoting the formation of the enolate from ethyl pyruvate.

Data Presentation and Characterization

For a robust synthesis, it is imperative to thoroughly characterize the intermediates and the final product. The following table outlines the expected analytical data.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| Ethyl 2,7-naphthyridine-4-carboxylate | C₁₁H₁₀N₂O₂ | 202.21 | Signals for aromatic protons on the naphthyridine core, a quartet for the -OCH₂- group, and a triplet for the -CH₃ group of the ethyl ester. | Signals for the aromatic carbons of the naphthyridine core, the carbonyl carbon of the ester, and the carbons of the ethyl group. |

| 2,7-Naphthyridine-4-carboxylic acid | C₉H₆N₂O₂ | 174.16 | Signals for aromatic protons on the naphthyridine core and a broad singlet for the carboxylic acid proton. | Signals for the aromatic carbons of the naphthyridine core and the carbonyl carbon of the carboxylic acid. |

Conclusion and Future Perspectives

This technical guide has outlined a practical and efficient synthetic route to 2,7-naphthyridine-4-carboxylic acid from a readily available pyridine derivative. The Friedländer annulation provides a robust method for the construction of the core heterocyclic scaffold. The resulting carboxylic acid is a versatile intermediate that can be further elaborated to generate a library of novel 2,7-naphthyridine derivatives for biological screening. Future work could focus on optimizing the reaction conditions to improve yields and exploring the derivatization of the carboxylic acid to access a diverse range of compounds with potential therapeutic applications.

References

- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

Sources

Harnessing the 2,7-Naphthyridine-4-Carboxylic Acid Scaffold: A Technical Guide to Biological Activity and Drug Design

Executive Summary

In modern drug discovery, the selection of a core heterocyclic scaffold dictates the physicochemical properties, metabolic stability, and target engagement profile of the resulting library. The 2,7-naphthyridine core—a fused dual-pyridine system—has emerged as a privileged bioisostere for quinolines and isoquinolines. By incorporating an additional nitrogen atom, it significantly improves aqueous solubility while maintaining the coplanar stiffness required for deep insertion into enzymatic active sites.

Specifically, the 2,7-naphthyridine-4-carboxylic acid (and its partially saturated analog, 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid) serves as a highly versatile building block[1]. The C4-carboxylic acid moiety acts as an ideal synthetic vector, allowing application scientists to rapidly generate diverse amide libraries to probe the solvent-exposed regions of kinase ATP-binding pockets and bacterial topoisomerase complexes.

This whitepaper synthesizes the biological activities of this scaffold, detailing the mechanistic rationale behind its efficacy and providing self-validating experimental protocols for its functionalization and screening.

Pharmacological Landscape & Target Modalities

The biological activity of 2,7-naphthyridine derivatives spans both oncology and infectious diseases, driven by the scaffold's ability to engage in critical hydrogen bonding and π−π stacking interactions[2].

Kinase Inhibition in Oncology

The rigid, planar nature of the 2,7-naphthyridine core makes it an exceptional ATP-competitive inhibitor for several high-value oncology targets:

-

MET & VEGFR-2 Kinases: 2,7-naphthyridinone derivatives conformationally restrain key pharmacophoric groups, allowing them to act as potent Class II MET inhibitors. The scaffold forms critical hydrogen bonds with the kinase hinge region, blocking tumor proliferation and angiogenesis[2].

-

PDK-1 (3-Phosphoinositide-Dependent Kinase-1): Dibenzo[c,f][2,7]naphthyridines have been identified as potent, selective PDK-1 inhibitors. By binding the active site, they disrupt the PI3K/AKT survival pathway, a major driver of cancer cell immortality[3].

-

ATR Kinase (Ataxia Telangiectasia Mutated and Rad3-related): Derivatives synthesized directly from 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid are utilized as ATR kinase inhibitors. ATR is a master regulator of the DNA Damage Response (DDR). Inhibiting ATR forces cancer cells—which already suffer from high replication stress—into catastrophic DNA damage and apoptosis[4].

Antimicrobial Topoisomerase Targeting

Beyond oncology, the scaffold exhibits profound antimicrobial properties. Structural analogs of 2,7-naphthyridine-carboxylic acids (including Schiff bases and hydrazones) act as potent inhibitors of bacterial DNA gyrase and Topoisomerase IV. By stabilizing the DNA-cleavage complex, these compounds halt DNA replication, showing highly selective bactericidal activity against opportunistic pathogens like Staphylococcus aureus while sparing normal microbiota[5].

Fig 1: Pharmacological targets and pathways of 2,7-naphthyridine-4-carboxylic acid derivatives.

Quantitative Data Summarization

To benchmark the efficacy of the 2,7-naphthyridine scaffold, the following table summarizes representative quantitative data across its primary biological targets.

| Target | Scaffold Derivative / Application | Representative Efficacy | Biological Modality |

| MET Kinase | 2-phenyl-2,7-naphthyridin-1(2H)-one | IC 50 < 10 nM | Oncology (Anti-proliferation) |

| PDK-1 Kinase | Dibenzo[c,f][2,7]naphthyridine | IC 50 ~ 15-50 nM | Oncology (PI3K/AKT Pathway) |

| ATR Kinase | 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxamide | IC 50 < 100 nM | Oncology (DNA Damage Response) |

| S. aureus | 2,7-naphthyridine-carboxylic Schiff bases | MIC = 8 - 31 mg/L | Antimicrobial (Gyrase/Topo IV) |

Experimental Methodologies: A Self-Validating System

As application scientists, we recognize that a protocol is only as robust as its orthogonal validation. The following workflows detail the functionalization of the 2,7-naphthyridine-4-carboxylic acid scaffold and its subsequent biochemical evaluation. Every step is designed with explicit causality to prevent false positives and ensure high-fidelity data.

Fig 2: Self-validating experimental workflow for naphthyridine derivative synthesis and screening.

Protocol A: C4-Carboxamide Functionalization (Synthesis)

The C4 position of the 2,7-naphthyridine ring is an electron-deficient aromatic system. Standard carbodiimide coupling (e.g., EDC/NHS) often suffers from sluggish kinetics, leading to poor yields and side reactions.

-

Activation: Dissolve 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Causality: HATU rapidly forms a highly reactive 7-azabenzotriazole active ester. The sterically hindered base (DIPEA) drives the amidation forward before competing hydrolysis or decarboxylation pathways can occur, ensuring high-fidelity functionalization.

-

-

Coupling: Introduce the desired primary or secondary amine pharmacophore (1.1 eq). Stir at room temperature for 2-4 hours under inert N 2 atmosphere.

-

Validation & Purification: Quench with water, extract via EtOAc, and purify using reverse-phase HPLC. Validate structural integrity using 1 H-NMR and LC-MS to confirm the absence of unreacted active esters.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

When screening highly conjugated π -systems like naphthyridines, standard fluorescence assays are prone to auto-fluorescence interference. We employ TR-FRET to establish a self-validating, artifact-free dataset.

-

Enzyme Incubation: In a 384-well microplate, incubate the recombinant kinase (e.g., MET or ATR) with a serial dilution of the synthesized naphthyridine derivative for 30 minutes.

-

Substrate Addition: Add a biotinylated peptide substrate and ATP.

-

Causality: The ATP concentration must be strictly calibrated to the Km of the specific kinase. Because 2,7-naphthyridines are ATP-competitive hinge-binders, utilizing an ATP concentration at Km ensures maximum sensitivity to competitive inhibition, preventing artificially inflated IC 50 values.

-

-

Detection: Add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

-

Measurement: Read the microplate using a TR-FRET compatible reader (Excitation: 320 nm, Emission: 615 nm and 665 nm) with a 100 µs delay.

-

Causality: The 100 µs temporal delay is critical. It allows the short-lived, intrinsic auto-fluorescence of the naphthyridine scaffold to decay completely before the long-lived lanthanide (Europium) emission is recorded. This eliminates false-positive inhibition artifacts, ensuring the resulting IC 50 curve is completely trustworthy.

-

Conclusion

The 2,7-naphthyridine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. Its unique combination of coplanar stiffness, hydrogen-bonding capability, and synthetic versatility at the C4 position allows researchers to seamlessly pivot between designing potent kinase inhibitors for oncology and highly selective topoisomerase inhibitors for antimicrobial resistance. By adhering to rigorous, self-validating synthetic and biochemical protocols, drug development professionals can fully unlock the therapeutic potential of this privileged heterocyclic core.

Sources

- 1. 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid - C9H10N2O2 | CSSB00015411804 [chem-space.com]

- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2,7-Naphthyridine-4-carboxylic Acid Derivatives: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 2,7-naphthyridine-4-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights to facilitate a deeper understanding of the causal relationships behind experimental choices and data interpretation. The 2,7-naphthyridine scaffold is a significant pharmacophore due to its wide spectrum of biological activities, including antitumor and antimicrobial effects, making its precise characterization paramount for the advancement of medicinal chemistry.[1][2]

Foundational Principles of Spectroscopic Analysis

The structural complexity and electronic properties of 2,7-naphthyridine-4-carboxylic acid derivatives necessitate a multi-faceted analytical approach. The primary techniques employed—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy—each provide unique and complementary information regarding the molecular structure, connectivity, and electronic behavior of these compounds. A holistic understanding is achieved through the synergistic interpretation of data from these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2,7-naphthyridine-4-carboxylic acid derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

Causality in NMR: Understanding Chemical Shifts and Coupling Constants

The chemical shifts (δ) of protons and carbons in the 2,7-naphthyridine core are influenced by the electron-donating or electron-withdrawing nature of substituents, as well as the inherent aromaticity and the presence of the two nitrogen atoms. The nitrogen atoms generally deshield adjacent protons and carbons. Substituents on the naphthyridine ring can cause predictable upfield or downfield shifts, which can be estimated using incremental calculation methods.[3]

Weak long-range couplings (J ≈ 1 Hz) are often observed in the proton spectra of 2,7-naphthyridines, such as between H-4 and H-5, H-4 and H-8, or H-5 and H-8.[3] These couplings can be invaluable for confirming assignments. For ¹³C NMR, signal assignments are typically confirmed using techniques like APT (Attached Proton Test), DEPT (Distortionless Enhancement by Polarization Transfer), or HETCOR (Heteronuclear Correlation) experiments.[3]

Quantitative Data Summary: ¹H and ¹³C NMR

The following table summarizes typical chemical shift ranges for protons and carbons in substituted 2,7-naphthyridine-4-carboxylic acid derivatives.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Naphthyridine Ring Protons | 7.5 - 9.0 | 110 - 160 |

| Carboxylic Acid Proton | > 10 (often broad) | - |

| Carboxylic Acid Carbonyl | - | > 165 |

| Substituent Protons | Varies with substituent | Varies with substituent |

Note: Specific chemical shifts are highly dependent on the solvent and the nature and position of substituents.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of 2,7-naphthyridine-4-carboxylic acid derivatives.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

2,7-naphthyridine-4-carboxylic acid derivative sample (5-20 mg for ¹H, 20-100 mg for ¹³C)

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tube and cap

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent and vortex to dissolve the sample completely.

-

Filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural assignment.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Integrate the ¹H signals and reference the spectra to the residual solvent peak.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 2,7-naphthyridine-4-carboxylic acid derivatives. Furthermore, analysis of the fragmentation patterns provides valuable structural information.

Causality in MS: Ionization and Fragmentation

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. For 2,7-naphthyridine derivatives, ESI is often preferred as it is a softer ionization method that typically yields a prominent protonated molecule [M+H]⁺, allowing for straightforward determination of the molecular weight.[2]

Under EI conditions or during tandem MS (MS/MS) experiments, the molecular ion undergoes fragmentation. The fragmentation of 2,7-naphthyridine derivatives often begins at the substituent level.[3] A general fragmentation pathway for the 2,7-naphthyridine ring itself involves the loss of HCN and C₂H₂.[3] For derivatives containing a carboxylic acid, characteristic losses of H₂O (M-18) and COOH (M-45) are also expected.[4] The participation of the heterocyclic nitrogen atoms can lead to specific fragmentation pathways through cyclic transition states.[3]

Quantitative Data Summary: Mass Spectrometry

| Ionization Technique | Expected Key Ions (m/z) | Information Gained |

| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Molecular Weight |

| Electron Ionization (EI) / Tandem MS (MS/MS) | Molecular Ion (M⁺), [M-H₂O]⁺, [M-COOH]⁺, fragments from ring cleavage | Structural Information, Fragmentation Pathways |

Experimental Protocol: Mass Spectrometry

This protocol provides a general procedure for analyzing a 2,7-naphthyridine-4-carboxylic acid derivative by mass spectrometry.

Objective: To determine the accurate mass and fragmentation pattern of the sample.

Materials:

-

2,7-naphthyridine-4-carboxylic acid derivative sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with ESI or EI source

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

Instrument Setup and Calibration: Calibrate the mass spectrometer using a known standard. Set the appropriate ionization source parameters.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a direct insertion probe (for EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak. Determine the accurate mass to confirm the elemental composition. Analyze the fragmentation pattern to gain structural insights. For tandem MS, select the molecular ion and induce fragmentation.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the 2,7-naphthyridine core. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substitution pattern and the solvent environment.

Causality in UV-Vis: Electronic Transitions and Solvent Effects

The UV-Vis spectra of 2,7-naphthyridine derivatives are characterized by π-π* transitions. The presence of a carboxylic acid group, being a chromophore itself, can influence the absorption spectrum. Unconjugated carboxylic acids typically absorb around 210 nm, which is often too low for practical use in this context.[5] However, when conjugated with the naphthyridine ring, it can lead to a bathochromic (red) shift of the absorption bands.

The choice of solvent can significantly impact the UV-Vis spectrum. Polar solvents can interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima. For n-π* transitions, polar solvents typically cause a hypsochromic (blue) shift, while for π-π* transitions, a bathochromic shift is often observed.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the sample.

Materials:

-

2,7-naphthyridine-4-carboxylic acid derivative sample

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample of a known concentration (e.g., 1 x 10⁻³ M). Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.2 - 0.8 AU).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a blank.

-

Data Analysis: Determine the λmax values. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy: Investigating Luminescent Properties

Many 2,7-naphthyridine derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. This makes them promising candidates for applications such as fluorescent probes and markers.[6]

Causality in Fluorescence: Structural and Environmental Effects

The fluorescence properties, including the excitation and emission wavelengths, quantum yield (Φ), and Stokes shift, are dictated by the electronic structure of the 2,7-naphthyridine core and the nature of its substituents. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can either enhance or quench it depending on their position and the overall molecular structure. The introduction of a 2,4-dinitrobenzenesulfonate group, for example, can quench fluorescence, which can be restored upon reaction with biothiols, forming the basis of a "turn-on" fluorescent probe.[6]

The solvent environment also plays a crucial role. Changes in solvent polarity can affect the energy levels of the excited state, leading to shifts in the emission spectrum (solvatochromism).

Quantitative Data Summary: Fluorescence Spectroscopy

| Parameter | Description | Significance |

| Excitation λmax (nm) | Wavelength of maximum absorption for fluorescence | Optimal wavelength for exciting the molecule |

| Emission λmax (nm) | Wavelength of maximum fluorescence emission | Color of the emitted light |

| Quantum Yield (Φ) | Ratio of photons emitted to photons absorbed | Efficiency of the fluorescence process |

| Stokes Shift (nm) | Difference between excitation and emission λmax | Separation between absorption and emission spectra |

Experimental Protocol: Fluorescence Spectroscopy

Objective: To characterize the fluorescence properties of the sample.

Materials:

-

2,7-naphthyridine-4-carboxylic acid derivative sample

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Emission Spectrum Acquisition: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Scan a range of emission wavelengths.

-

Excitation Spectrum Acquisition: Set the emission wavelength to the maximum of the emission spectrum. Scan a range of excitation wavelengths.

-

Quantum Yield Determination: Measure the integrated fluorescence intensity and absorbance of the sample and a known standard (e.g., quinine sulfate) under identical conditions. The quantum yield can then be calculated using a comparative method.

Conclusion

The spectroscopic analysis of 2,7-naphthyridine-4-carboxylic acid derivatives is a critical component of their development as potential therapeutic agents. A thorough understanding and application of NMR, MS, UV-Vis, and fluorescence spectroscopy, guided by the principles outlined in this guide, will enable researchers to confidently elucidate the structures and properties of these important molecules. The integration of these techniques provides a self-validating system for structural confirmation and a deeper insight into the structure-property relationships that govern their biological activity.

References

-

Ciurdaru, G., & Oniciu, D. C. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 956-963. [Link]

- Perillo, I. A., et al. (2009). Synthesis and spectroscopic properties of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines. Journal of Molecular Structure, 921(1-3), 307-313.

- Zhang, Y., et al. (2018). A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo.

- Wang, J., et al. (2015). Synthesis, spectroscopic properties and theoretical calculations on methylene bridged 1,8-naphthyridine ligands and copper(I) complexes. Journal of Photochemistry and Photobiology A: Chemistry, 307-308, 33-41.

-

Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(22), 5029. [Link]

-

Joksović, M. D., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3423. [Link]

- BenchChem. (2025). Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines. BenchChem.

-

Breitmaier, E., & Voelter, W. (1998). Fluorescent 2,7-Dialkylamino-[3]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 3(2), 43-50. [Link]

- BenchChem. (2025).

-

Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

- Perillo, I. A., et al. (2009). Synthesis and spectroscopic properties of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines. R Discovery.

- Narayanan, D., et al. (2016). Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes. Photodiagnosis and Photodynamic Therapy, 15, 124-132.

- Kaczor, A. A., & Polski, A. (2020). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 25(21), 5086.

- Hedge, V., et al. (2010).

- Chemistry LibreTexts. (2023).

- Al-Ayed, A. S. (2016). The UV-Vis absorption spectra of III in different solvents.

- BenchChem. (2025). An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid. BenchChem.

- Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... - PMC.

- eGyanKosh. (n.d.).

- Dodiuk, H., & Kosower, E. M. (1977). Intramolecular donor-acceptor systems. 2. Substituent effects on the fluorescence probes: 6-(N-arylamino)-2-naphthalenesulfonamides. The Journal of Physical Chemistry, 81(26), 2535-2542.

- Nakatani, K., et al. (2020). Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. Molecules, 25(12), 2824.

- Zhang, Q., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 53(10), 995-1005.

- Science Ready. (n.d.).

-

Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442. [Link]

- Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Comprehensive Technical Guide to ¹H and ¹³C-NMR Data of Substituted 2,7-Naphthyridines

A Technical Guide to Natural Product Sources of 2,7-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the natural origins of 2,7-naphthyridine compounds, a class of heterocyclic alkaloids with significant and diverse pharmacological potential. The focus is on the primary biological sources, key chemical entities, biosynthetic origins, and the technical workflows for their isolation and characterization.

Introduction: The 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core is a bicyclic heterocyclic aromatic compound featuring two fused pyridine rings. While several naphthyridine isomers exist, the 2,7- and 1,6-naphthyridine scaffolds are particularly prevalent in a notable class of marine alkaloids known as the aaptamines.[1][2] These compounds have garnered substantial interest from the scientific community due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-HIV, and neuroactive properties.[1][3] This guide will primarily focus on the benzo[de][3][4]naphthyridine structure of aaptamine and its derivatives, which are often classified within the broader naphthyridine family.

Part 1: Principal Natural Sources

While naphthyridine alkaloids can be found in both terrestrial plants and marine organisms, the most prolific and structurally diverse sources of 2,7-naphthyridine-related compounds are marine invertebrates, particularly sponges.[2][5]

Marine Sponges: A Rich Reservoir

Marine sponges (Phylum Porifera) are well-established producers of a vast array of bioactive secondary metabolites.[6][7] Within this phylum, sponges of the genus Aaptos (Class Demospongiae, Order Suberitida) are the most significant source of aaptamine and its derivatives.[3]

-

Aaptos aaptos : This species is the original and most frequently cited source from which aaptamine was first isolated.[1][8] It continues to be a rich source for the discovery of new, structurally related alkaloids.[9]

-

Aaptos suberitoides : Another key species, A. suberitoides, has yielded aaptamine, isoaaptamine, and other derivatives, demonstrating its importance in the field.[3][10][11]

-

Other Genera : While the Aaptos genus is dominant, related alkaloids have also been isolated from sponges of other genera, including Suberites, Luffariella, Hymeniacidon, and Xestospongia.[1]

Other Marine and Terrestrial Sources

Beyond sponges, other organisms have been identified as sources of naphthyridine compounds, though less frequently for the specific 2,7-naphthyridine subclass.

-

Red Algae (Rhodophyta) : The marine red alga Lophocladia sp. is a notable source of lophocladines A and B, which are unique alkaloids possessing a 2,7-naphthyridine skeleton.[12] This discovery was significant as it represented the first identification of this specific scaffold from red algae.[12]

-

Terrestrial Plants : Various terrestrial plants produce other isomers of naphthyridine alkaloids. For instance, 1,5-naphthyridine alkaloids have been isolated from Picrasma quassioides, and 1,7-naphthyridine derivatives from Leuconotis griffithii.[13][14] While not the core focus of this guide, this highlights the broader distribution of the parent naphthyridine structure in nature.

Part 2: Key 2,7-Naphthyridine Alkaloids from Natural Sources

The aaptamine family represents the most prominent group of naturally occurring 1H-benzo[de][3][4]naphthyridines, which are structurally related to the 2,7-naphthyridine core. Over 46 natural alkaloids of this class have been identified.[9]

| Compound Name | Structure Description | Natural Source(s) | Key Biological Activities |

| Aaptamine | 8,9-dimethoxy-1H-benzo[de][3][4]naphthyridine | Aaptos aaptos, Aaptos suberitoides | Anticancer, Antioxidant, Antimicrobial, α-adrenoceptor blocking[3][15] |

| Isoaaptamine | N-methylated isomer of aaptamine | Aaptos aaptos, Suberites sp. | Cytotoxic, TRPA1 inhibitor[10][15] |

| Demethyl(oxy)aaptamine | Lacks the 9-methoxy group of aaptamine | Aaptos aaptos | Cytotoxic, Antimicrobial[16] |

| 9-Demethylaaptamine | Phenolic derivative of aaptamine | Aaptos suberitoides | TRPA1 inhibitor[10] |

| Lophocladine A & B | Bicyclic 2,7-naphthyridine core | Lophocladia sp. (Red Alga) | Cytotoxic (Lophocladine B), δ-opioid receptor antagonist (Lophocladine A)[12] |

Part 3: Biosynthesis of the Aaptamine Core

While the complete biosynthetic pathway of aaptamine is not yet fully elucidated, studies suggest a plausible route originating from amino acid precursors. Oxidation studies on aaptamine have provided insights into the potential late-stage modifications of the molecule, such as the formation of oxygenated derivatives at the C-5 and C-6 positions.[4] The proposed pathway highlights the complex enzymatic machinery within marine sponges responsible for constructing this unique heterocyclic system.

Caption: Proposed biosynthetic pathway of the aaptamine alkaloid core.

Part 4: Experimental Workflows: From Source to Pure Compound

The isolation of 2,7-naphthyridine alkaloids from their natural sources is a multi-step process requiring careful planning and execution. The workflow below outlines a standard, field-proven methodology for isolating aaptamine from a marine sponge of the Aaptos genus.

Caption: General workflow for the isolation of 2,7-naphthyridine alkaloids.

Detailed Experimental Protocol: Isolation of Aaptamine

This protocol describes a bioassay-guided approach for the isolation of aaptamine and its derivatives from the marine sponge Aaptos suberitoides.[6]

Step 1: Sample Preparation and Extraction

-

Collection : Collect sponge samples and immediately freeze them to prevent degradation of secondary metabolites.

-

Preparation : Lyophilize (freeze-dry) the frozen sponge material to remove water. Grind the dried biomass into a fine powder to maximize the surface area for extraction.

-

Extraction : Perform an exhaustive extraction of the powdered sponge material. A common method is using a Soxhlet apparatus with a solvent like 70% ethanol or methanol for several hours.[17] Alternatively, accelerated solvent extraction (ASE) can be used for higher throughput.[18]

-

Concentration : Remove the solvent from the resulting extract under reduced pressure using a rotary evaporator to yield the crude extract.

Step 2: Solvent Partitioning (Fractionation)

-

Rationale : This step separates compounds based on their polarity, simplifying the complex crude extract.

-

Suspend the crude extract in a water/methanol mixture.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

First, with n-hexane (to remove nonpolar lipids).

-

Next, with ethyl acetate (EtOAc) (to extract medium-polarity compounds, often containing alkaloids).

-

Finally, with n-butanol (BuOH) (to extract more polar compounds).

-

-

Concentrate each fraction. The aaptamine alkaloids are typically enriched in the EtOAc and/or water fractions.[6]

Step 3: Bioassay-Guided Chromatographic Purification

-

Rationale : Each fraction from the partitioning step is tested for a desired biological activity (e.g., cytotoxicity, enzyme inhibition). The most active fraction is prioritized for further purification.

-

Vacuum Liquid Chromatography (VLC) : Subject the active fraction (e.g., the water fraction showing cholinesterase inhibition[6]) to VLC on a silica gel column. Elute with a step gradient of solvents, such as a dichloromethane-methanol or chloroform-methanol system, to yield several sub-fractions.

-

Medium Pressure Liquid Chromatography (MPLC) : Further purify the active sub-fractions from VLC using MPLC, often with a more shallow solvent gradient to achieve better separation.

-

High-Performance Liquid Chromatography (HPLC) : The final purification step is typically performed using semi-preparative or preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase such as a methanol-water or acetonitrile-water gradient, often containing a modifier like trifluoroacetic acid (TFA). This step should yield compounds of high purity (>95%).

Step 4: Structure Elucidation

-

Rationale : A combination of spectroscopic techniques is used to unambiguously determine the chemical structure of the isolated pure compounds.[1][9]

-

Mass Spectrometry (MS) : Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Acquire a full suite of NMR data:

-

1D NMR : ¹H and ¹³C NMR spectra to identify proton and carbon environments.

-

2D NMR : COSY (to establish proton-proton correlations), HSQC/HMQC (to link protons to their directly attached carbons), and HMBC (to establish long-range proton-carbon correlations, crucial for assembling the heterocyclic core).

-

-

UV-Vis Spectroscopy : Measure the ultraviolet-visible absorption spectrum, which is characteristic of the chromophore in the aaptamine skeleton.

-

Comparison : Compare all spectroscopic data with published literature values to confirm the identity of known compounds like aaptamine or to establish the novelty of new derivatives.[9][16]

Part 5: Pharmacological Significance and Future Outlook

The diverse biological activities of 2,7-naphthyridine alkaloids make them compelling scaffolds for drug development. Aaptamine and its analogues have demonstrated significant potential as:

-

Anticancer Agents : They can inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.[3][19]

-

Antimicrobial Agents : They show activity against pathogenic bacteria, including mycobacteria.[1][3]

-

Neuroactive Compounds : Aaptamine exhibits effects on G-protein coupled receptors (GPCRs) and has shown potential in managing neuropathic pain.[3] It and its derivatives also act as cholinesterase inhibitors.[6]

-

Antiviral Agents : Certain derivatives have displayed anti-HIV-1 activity.[1]

The unique chemical structure and potent bioactivities of naturally sourced 2,7-naphthyridine compounds ensure they will remain a focus of natural product chemistry and medicinal chemistry. Future research will likely concentrate on elucidating their complete biosynthetic pathways, exploring new biological sources through advanced screening techniques, and utilizing these natural scaffolds for the semi-synthetic development of next-generation therapeutics.

References

-

Aaptamine: A Versatile Marine Alkaloid for Antioxidant, Antibacterial, and Anticancer Therapeutics. (2024). MDPI. Available from: [Link]

-

Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells. (2014). PubMed. Available from: [Link]

-

Aaptamine Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos. (n.d.). PMC. Available from: [Link]

- Aaptamine and isoaaptamine and structural modifications thereof. (2005). Google Patents.

-

Fluorescence Activity-Guided Isolation of Aaptamine Derivatives From the Marine Sponge Aaptos suberitoides and Their Inhibitory. (n.d.). Semantic Scholar. Available from: [Link]

-

Isolation, structure elucidation, and absolute configuration of 5,6-dioxygenated aaptamine derivatives from the marine sponge Aaptos sp. (2025). PubMed. Available from: [Link]

-

Structural Investigation of Aaptourinamine by a Novel Module-Assembly-Based Calculation. (2022). MDPI. Available from: [Link]

-

In vitro and in silico cholinesterase inhibitory activities of aaptamine and derivatives from Aaptos suberitoides. (2024). Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Available from: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). PubMed. Available from: [Link]

-

Aaptamine and related products. Their isolation, chemical syntheses, and biological activity. (n.d.). ResearchGate. Available from: [Link]

-

(PDF) Biological Activity of Naturally Derived Naphthyridines. (2021). ResearchGate. Available from: [Link]

-

Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp. (n.d.). PMC. Available from: [Link]

-

Assessing Pressurized Liquid Extraction for the High-Throughput Extraction of Marine-Sponge-Derived Natural Products. (2009). ACS Publications. Available from: [Link]

-

Extraction and Identification of Zoochemicals in Marine Sponge Hyattella intestinalis (Lamarck, 1814) (Phylum - International Journal of Zoological Investigations. (2022). International Journal of Zoological Investigations. Available from: [Link]

-

Pipeline for Novel Product Isolation from Marine sponges (Phylum: Porifera) and Informatics Tools for the Process. (n.d.). M S. Available from: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Available from: [Link]

-

Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. (2025). Inha University. Available from: [Link]

-

Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. (2025). RSC Publishing. Available from: [Link]

-

Cytotoxic Aaptamine Derivatives from the South China Sea Sponge Aaptos aaptos. (2014). ACS Publications. Available from: [Link]

-

(PDF) Synthesis and Antibacterial Study of Aaptamine Derivatives. (2014). ResearchGate. Available from: [Link]

-

Aaptamines. Novel benzo[de][3][4]naphthyridines from the Okinawan marine sponge Aaptos aaptos. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

Sources

- 1. Aaptamine Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation, structure elucidation, and absolute configuration of 5,6-dioxygenated aaptamine derivatives from the marine sponge Aaptos sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jppres.com [jppres.com]

- 7. Pipeline for Novel Product Isolation from Marine sponges (Phylum: Porifera) and Informatics Tools for the Process | M S | Informatics Studies [informaticsstudies.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Structural Investigation of Aaptourinamine by a Novel Module-Assembly-Based Calculation | MDPI [mdpi.com]

- 12. Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. US20050187240A1 - Aaptamine and isoaaptamine and structural modifications thereof - Google Patents [patents.google.com]

- 16. Aaptamines. Novel benzo[de][1,6]naphthyridines from the Okinawan marine sponge Aaptos aaptos - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. ijzi.net [ijzi.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial properties of 2,7-Naphthyridine-4-carboxylic acid esters

An In-depth Technical Guide to the Antimicrobial Properties of 2,7-Naphthyridine-4-carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the heterocyclic compounds, the naphthyridine core has a rich history in medicinal chemistry, with the 1,8-naphthyridine derivative, nalidixic acid, being a notable early quinolone antibiotic. This guide focuses on a less-explored isomer, the 2,7-naphthyridine scaffold, specifically derivatives of 2,7-naphthyridine-4-carboxylic acid esters. Recent research has illuminated the potential of this class of compounds as potent and selective antimicrobial agents. This document provides a comprehensive overview of their synthesis, in vitro antimicrobial activity, proposed mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation. The evidence presented herein demonstrates that 2,7-naphthyridine-4-carboxylic acid esters represent a promising starting point for the development of targeted antibacterial agents, particularly against challenging Gram-positive pathogens like Staphylococcus aureus.

Introduction: The Imperative for New Antimicrobial Scaffolds

Infectious diseases remain a leading cause of morbidity and mortality worldwide, a threat exacerbated by the rapid emergence of drug-resistant microorganisms.[1][2] The constant need for new medicinal substances with effective mechanisms of action and limited side effects drives contemporary drug discovery efforts.[1] Naphthyridines, nitrogen-containing heterocyclic compounds composed of two fused pyridine rings, exist as six structural isomers, each offering a unique three-dimensional arrangement and electronic distribution for molecular interactions.[1][2] This structural diversity has led to a wide spectrum of pharmacological activities, including anti-infective, anti-cancer, and neurological effects.[1]

The journey of naphthyridines as antimicrobial agents began with the introduction of nalidixic acid, a 1,8-naphthyridine derivative, in 1967 for the treatment of urinary tract infections.[1] This pioneered the development of the quinolone and fluoroquinolone class of antibiotics. While the 1,8-naphthyridine scaffold is well-established, this guide delves into the antimicrobial potential of the 2,7-naphthyridine isomer. Derivatives of 2,7-naphthyridine exhibit a broad range of biological activities, making them an attractive scaffold for the development of novel therapeutics.[3][4] This guide will synthesize the current understanding of 2,7-naphthyridine-4-carboxylic acid esters as a promising class of antimicrobial agents.

Synthesis of the 2,7-Naphthyridine-4-Carboxylic Acid Core

The synthesis of the 2,7-naphthyridine scaffold can be achieved through various strategies, often involving the cyclocondensation or intramolecular cyclization of pyridine derivatives.[4][5] A common approach to obtaining the key 2,7-naphthyridine-4-carboxylic acid ester core involves multi-step synthetic sequences starting from readily available precursors.

A representative synthetic pathway starts with the formation of a substituted pyridine, which is then elaborated and cyclized to form the fused naphthyridine ring system. For instance, key intermediates such as ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate can be synthesized and subsequently serve as versatile precursors for a variety of derivatives.[6] These ester intermediates can be converted to the corresponding hydrazides by reaction with hydrazine hydrate. The resulting hydrazides are crucial for the synthesis of Schiff bases and other derivatives, which have shown significant antimicrobial activity.[3][6]

Below is a generalized workflow for the synthesis of 2,7-naphthyridine-4-carboxylic acid hydrazone derivatives, which have demonstrated notable antimicrobial properties.

Caption: Generalized synthetic workflow for 2,7-naphthyridine hydrazone derivatives.

This modular synthetic approach allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.

Antimicrobial Spectrum of Activity

The antimicrobial profile of 2,7-naphthyridine-4-carboxylic acid esters has been investigated against a range of bacterial and fungal pathogens. The most compelling evidence to date points towards a potent and selective activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Antibacterial Activity

A recent study evaluated a series of 2,7-naphthyridine derivatives and found them to have selective antimicrobial activity exclusively against S. aureus.[3][7] Notably, some of the tested compounds showed no inhibitory activity against the Gram-negative bacterium Pseudomonas aeruginosa or the fungus Candida albicans, even at high concentrations.[3] This suggests a targeted mode of action with a narrow but clinically relevant spectrum.

One of the most active compounds identified, a hydrazone derivative designated as 10j , demonstrated a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 8 mg/L against S. aureus.[3] The equivalence of the MIC and MBC values indicates a bactericidal (cell-killing) rather than a bacteriostatic (growth-inhibiting) mechanism of action.[3] This bactericidal effect was further confirmed by live/dead fluorescence imaging, which showed rapid cell death upon exposure to the compound.[3]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected 2,7-naphthyridine-4-carboxylic acid derivatives against various microorganisms.

| Compound | Staphylococcus aureus (MIC in mg/L) | Pseudomonas aeruginosa (MIC in mg/L) | Candida albicans (MIC in mg/L) | Reference |

| 10j | 8 | >1000 | >1000 | [3] |

| 10f | 31 | >1000 | >1000 | [3] |

Antifungal Activity

The available data on the antifungal activity of 2,7-naphthyridine-4-carboxylic acid esters is limited. The study that identified potent anti-staphylococcal agents found no activity against Candida albicans for the tested compounds.[3] While some other naphthyridine isomers have shown antifungal properties, further investigation is required to determine if the 2,7-naphthyridine scaffold can be optimized for antifungal activity.[8]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of antibacterial action for many naphthyridine derivatives, including the well-known 1,8-naphthyridines, is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial drugs.[3]

There is strong evidence to suggest that 2,7-naphthyridine-4-carboxylic acid esters share this mechanism. Molecular dynamics simulations of active 2,7-naphthyridine derivatives with a DNA gyrase-DNA complex support stable binding of these compounds to the enzyme.[3][7] The proposed binding mode involves the planar 2,7-naphthyridine system intercalating between DNA bases through π-π stacking interactions, while other parts of the molecule form hydrogen bonds and other interactions within the enzyme's binding pocket.[3] This binding stabilizes the gyrase-DNA complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[3]

Caption: Proposed mechanism of action for 2,7-naphthyridine esters.

This mechanism is consistent with the observed bactericidal activity and the structural similarities to other known DNA gyrase inhibitors.

Structure-Activity Relationships (SAR)

The analysis of how chemical structure relates to biological activity is crucial for optimizing lead compounds. For the antimicrobial activity of 2,7-naphthyridine derivatives, several key structural features have been identified:

-

The 2,7-Naphthyridine Core: The planar, conjugated system of the 2,7-naphthyridine scaffold is considered essential for the antibacterial potency, likely facilitating π-π stacking with nucleic acid bases in the DNA gyrase-DNA complex.[3]

-

The Hydrazone Linker: A hydrazone linker (-C=N-NH-) at the 4-carboxylic acid position appears to be a critical component of the pharmacophore. It maintains the planarity of the molecule and provides hydrogen bond donors and acceptors for stable binding to the target enzyme.[3]

-

Substituents on the Aromatic Ring: The nature and position of substituents on the terminal aromatic ring of the hydrazone moiety significantly influence the antimicrobial activity. Halogen substitutions, particularly electron-withdrawing groups like chlorine and bromine, have been shown to enhance activity. The position of these substituents is also important, with para-substitution often being favorable.[3][8]

Cytotoxicity and Therapeutic Potential

An ideal antimicrobial agent should exhibit high potency against microbial pathogens while having minimal toxicity to host cells. Encouragingly, the most active anti-staphylococcal 2,7-naphthyridine derivatives have demonstrated low cytotoxicity in in vitro assessments on fibroblast cell lines.[3][7] Furthermore, in vivo studies using the Galleria mellonella larval model showed no signs of systemic toxicity, suggesting a favorable preliminary safety profile.[3] This selective toxicity highlights the potential of these compounds as targeted antibacterial agents.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the antimicrobial and cytotoxic properties of 2,7-naphthyridine-4-carboxylic acid esters.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the test compound in a suitable solvent (e.g., DMSO)

-

Positive control (bacterial suspension in broth without compound)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the highest concentration of the test compound (in broth) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded. Well 11 serves as the growth control, and well 12 as the sterility control.

-

Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in saline to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well, which receives 50 µL of sterile broth).

-

Seal the plates and incubate at 35-37°C for 16-20 hours.

-

Read the MIC as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

96-well plates

-

Mammalian cell line (e.g., fibroblasts)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Test compound dilutions

Procedure:

-

Seed the 96-well plates with cells at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Remove the medium and add fresh medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

2,7-Naphthyridine-4-carboxylic acid esters have emerged as a compelling class of antimicrobial agents with significant potential. The research highlighted in this guide demonstrates their potent and selective bactericidal activity against the high-priority pathogen Staphylococcus aureus, coupled with a promising safety profile. The proposed mechanism of action, inhibition of bacterial DNA gyrase, aligns with established and effective antimicrobial strategies. The modular synthesis of these compounds allows for extensive chemical modification, providing a robust platform for further optimization of their antimicrobial spectrum, potency, and pharmacokinetic properties. While the full extent of their activity against a broader range of pathogens, particularly Gram-negative bacteria and fungi, remains to be fully elucidated, the existing data strongly supports the continued investigation of 2,7-naphthyridine-4-carboxylic acid esters as a valuable scaffold in the critical search for new antimicrobial drugs.

References

-

Wójcicka, A., Spiegel, M., Dudek, B., Brożyna, M., Mączyński, M., Junka, A., & Wagner, E. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15907. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

-

Narayana, B., Ashalatha, B. V., & Vijayaraj, K. K. (2020). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. International Research Journal of Engineering and Technology (IRJET), 7(2). [Link]

-

Wójcicka, A., Spiegel, M., Dudek, B., Brożyna, M., Mączyński, M., Junka, A., & Wagner, E. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]

-

Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antitumor screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305. [Link]

-

Omar, F. A., Abelrasoul, M., Sheha, M. M., Hassan, H. Y., & Ibrahiem, Y. M. (2018). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Medicinal Chemistry, 14(7), 738-753. [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

-

Tomašič, T., et al. (2020). Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. International Journal of Molecular Sciences, 21(18), 6835. [Link]

-

Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]

-

Petrović, V. P., et al. (2019). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 24(22), 4048. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. [Link]

-

Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antitumor screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. irjet.net [irjet.net]

Antitumor Potential of Novel 2,7-Naphthyridine Derivatives: A Comprehensive Technical Guide

Executive Summary

The 2,7-naphthyridine core is a privileged heterocyclic scaffold characterized by its rigid, planar structure and unique electron distribution. While historically recognized for a broad spectrum of biological activities[1], recent structure-based drug design (SBDD) efforts have repositioned 2,7-naphthyridine derivatives as highly potent, selective kinase inhibitors in oncology[2][3]. This technical whitepaper explores the mechanistic grounding, structural activity relationships (SAR), and self-validating experimental workflows necessary for developing 2,7-naphthyridine-based antitumor agents, with a specific focus on Microtubule-associated serine/threonine kinase-like (MASTL) and 3-Phosphoinositide-Dependent Kinase-1 (PDK-1) targeting.

Mechanistic Grounding & Target Biology

To design effective therapeutics, we must move beyond phenotypic observations and understand the precise causality of target engagement. 2,7-naphthyridines have demonstrated exceptional efficacy against two primary oncogenic kinase targets.

MASTL (Greatwall Kinase) Inhibition and Mitotic Catastrophe

MASTL is a critical mitotic kinase that drives cell cycle progression by phosphorylating ENSA/ARPP19, which subsequently binds and inactivates the tumor-suppressive Protein Phosphatase 2A (PP2A-B55) complex[2]. In breast, gastric, and colorectal cancers, MASTL is highly upregulated, allowing cancer cells to bypass mitotic checkpoints[4].

By deploying novel 2,7-naphthyridine derivatives as MASTL inhibitors, we disrupt this signaling axis. The causality is clear: inhibiting MASTL prevents ENSA phosphorylation, thereby restoring PP2A-B55 activity. This premature phosphatase activity dephosphorylates key mitotic substrates (e.g., CDK1 targets), driving the proliferative cancer cell into mitotic catastrophe and subsequent apoptosis, while sparing non-proliferative normal cells[2][5].

Fig 1. MASTL-PP2A-B55 signaling axis and the induction of mitotic catastrophe by 2,7-naphthyridines.

PDK-1 Inhibition (PI3K/AKT Pathway)

Dibenzo[c,f][2,7]naphthyridines have also been identified as potent inhibitors of PDK-1[3][6]. PDK-1 is a master regulator in the PI3K/AKT signaling cascade, responsible for the activation of AGC kinases (AKT, S6K, SGK)[7]. Crystallographic data confirms that the planar 2,7-naphthyridine core perfectly occupies the ATP-binding pocket of the PDK-1 kinase domain, forming critical hydrogen bonds with the hinge region[6][8].

Quantitative Data & SAR Optimization

Optimizing the 2,7-naphthyridine scaffold requires a delicate balance of lipophilic efficiency (LipE) and target residence time[9]. Substitutions at the 3- and 4-positions of the naphthyridine ring heavily dictate kinase selectivity.

Table 1: Representative 2,7-Naphthyridine Derivatives and Antitumor Efficacy

| Compound Class / Scaffold | Primary Target | In Vitro IC₅₀ / GI₅₀ | Cellular IC₅₀ | Key Structural Feature |

| Novel 2,7-Naphthyridines (Pfizer) | MASTL | < 10 nM | < 50 nM | Optimized LipE via SBDD; high kinome selectivity[9]. |

| Dibenzo[c,f][2,7]naphthyridine 1 | PDK-1 | 60 nM | ~200 nM | Binds active site; selective over SGK1 and AKT[7]. |

| 2,7-Naphthyridine-3-carboxylic acids | NCI-60 Panel | N/A | GI₅₀ = 700 nM | Halogen substitutions at the 3-position[10]. |

Self-Validating Experimental Workflows

As an application scientist, I emphasize that biochemical assays must be inherently resistant to false positives. The following protocols are designed as self-validating systems to ensure absolute data integrity during hit-to-lead optimization.

Fig 2. Self-validating hit-to-lead screening workflow for 2,7-naphthyridine kinase inhibitors.

Protocol 4.1: High-Throughput TR-FRET Kinase Assay (MASTL)

Causality for Assay Choice: 2,7-naphthyridine cores often exhibit intrinsic autofluorescence which confounds standard colorimetric or prompt-fluorescence ATP-consumption assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50-100 µs) before measurement. This allows short-lived background autofluorescence from the compound to decay, ensuring the signal strictly represents the kinase-tracer binding event.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant MASTL enzyme to a working concentration of 2 nM.

-

Compound Plating: Dispense 100 nL of 2,7-naphthyridine derivatives (in 100% DMSO) into a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to generate an 11-point dose-response curve.

-

Enzyme Incubation: Add 5 µL of the MASTL enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow for compound-target association.

-

Tracer Addition: Add 5 µL of a master mix containing the Eu-labeled anti-phospho antibody and the specific fluorescent tracer (e.g., ULight-labeled substrate) combined with ATP at its Km value.

-

Reaction & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.

-

Validation: Calculate the 665/620 ratio. A drop in the FRET signal correlates with compound inhibition.

Protocol 4.2: Multiplexed Cellular Proliferation & Mitotic Catastrophe Assay

Causality for Assay Choice: To ensure the cellular assay is self-validating, we multiplex a standard viability readout with flow cytometry. If a 2,7-naphthyridine derivative shows cytotoxicity but fails to increase phospho-histone H3 (a marker of mitotic arrest), the mechanism of action deviates from MASTL inhibition, instantly flagging off-target toxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 or MDA-MB-231 breast cancer cells at 2,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with the 2,7-naphthyridine derivative at concentrations ranging from 1 nM to 10 µM for 72 hours.

-

Viability Readout (Parallel Plate A): Add CellTiter-Glo reagent (v/v). Lyse for 10 minutes on an orbital shaker and record luminescence to determine the Cellular IC₅₀.

-

Flow Cytometry Validation (Parallel Plate B): Harvest cells from the duplicate plate. Permeabilize and stain with Propidium Iodide (PI) for DNA content and Alexa Fluor 488-conjugated anti-phospho-Histone H3 (Ser10).

-

Analysis: Run on a flow cytometer. True MASTL inhibitors will show a distinct accumulation of cells in the G2/M phase (4N DNA content via PI) with highly positive phospho-Histone H3 staining, confirming mitotic catastrophe[2][5].

Conclusion

The 2,7-naphthyridine scaffold represents a highly versatile and potent chemical space for oncology drug development. By leveraging SBDD to target specific kinases like MASTL and PDK-1, and utilizing rigorous, self-validating biochemical and cellular workflows, researchers can effectively translate these novel derivatives from benchtop hits into viable clinical candidates.

References

-

Title: Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer Source: ACS Medicinal Chemistry Letters, 15(6), 2024. URL: [Link]

-

Title: Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors Source: Journal of Medicinal Chemistry, 50(23):5547-9, 2007. URL: [Link]

-

Title: Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives Source: ResearchGate (Uploaded by Edwin Wagner), 2015. URL: [Link]

-

Title: Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview Source: Current Organic Chemistry, 25(22):2740-2764, 2021. URL: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. figshare.com [figshare.com]

- 4. WO2024003773A1 - 2,7-naphthyridine compounds as mastl inhibitors - Google Patents [patents.google.com]

- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MASTL Inhibitors(Pfizer) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

2,7-Naphthyridine Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract